molecular formula C13H11N3O3 B1203506 Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate CAS No. 40519-93-5

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B1203506
CAS No.: 40519-93-5
M. Wt: 257.24 g/mol
InChI Key: DNWMITUKTNMJAZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated .

Biological Activity

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (commonly referred to as EBZ) is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of EBZ, focusing on its pharmacological properties and potential therapeutic applications.

Structural Characteristics

EBZ is characterized by a fused bicyclic ring system that includes a pyrimidine ring linked to a benzimidazole moiety. The compound also contains an ethyl ester and a ketone group, which are critical for its biological activity. The molecular formula of EBZ is C13H11N3O3C_{13}H_{11}N_{3}O_{3} with a molecular weight of approximately 257.25 g/mol. Its structural formula can be represented as follows:

Ethyl 4 oxo 1 4 dihydropyrimido 1 2 a benzimidazole 3 carboxylate\text{Ethyl 4 oxo 1 4 dihydropyrimido 1 2 a benzimidazole 3 carboxylate}

Synthesis

The synthesis of EBZ has been accomplished through various methods. One notable approach involves the reaction of 1-(1H-benzo[d]imidazol-2-yl)ethanone with ethyl (E)-4-bromobut-2-enoate under mild conditions. This method highlights the potential for developing novel synthetic routes for this compound .

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to EBZ. For example, oxadiazole derivatives have demonstrated antiproliferative activity against human cancer cell lines including HCT-116 and PC-3. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance the antitumor efficacy of these compounds . While direct evidence for EBZ's antitumor activity is still required, its structural similarity to known active compounds supports further exploration in this area.

Analgesic and Anti-inflammatory Properties

Compounds derived from similar scaffolds have been evaluated for analgesic and anti-inflammatory activities. For example, oxadiazole derivatives have shown significant pain relief comparable to standard analgesics like indomethacin . The potential for EBZ to exhibit similar effects warrants investigation into its use as an anti-inflammatory agent.

Case Study 1: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial properties of synthesized benzimidazole derivatives, compounds with structural similarities to EBZ were tested against Pseudomonas aeruginosa and Bacillus megaterium. The results indicated that certain derivatives exhibited comparable antibacterial activity to established antibiotics .

Case Study 2: Antitumor Screening

Another study focused on the cytotoxic effects of pyrimidine-based compounds on various cancer cell lines. The results showed that specific modifications enhanced cytotoxicity significantly, suggesting that similar modifications could be explored for EBZ .

Properties

IUPAC Name

ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWMITUKTNMJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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